

## Long-Term Efficacy and Safety of Vipivotide Tetraxetan: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Vipivotide tetraxetan |           |
| Cat. No.:            | B610321               | Get Quote |

An in-depth guide for researchers and drug development professionals on the long-term outcomes of **Vipivotide Tetraxetan** in the treatment of metastatic castration-resistant prostate cancer (mCRPC), benchmarked against alternative therapies. This guide synthesizes data from pivotal clinical trials, providing detailed experimental protocols and visualizing key biological pathways.

**Vipivotide tetraxetan** (formerly known as <sup>177</sup>Lu-PSMA-617) is a radioligand therapy that has emerged as a significant advancement in the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC). This therapy involves a small molecule that binds to PSMA, which is highly expressed on prostate cancer cells, coupled with the beta-emitting radioisotope Lutetium-177 (<sup>177</sup>Lu), enabling targeted radiation delivery to tumor cells.[1][2] This guide provides a comprehensive comparison of the long-term follow-up data from key clinical trials of **Vipivotide tetraxetan** against other treatment modalities for mCRPC.

## **Comparative Efficacy of Vipivotide Tetraxetan**

Long-term data from the pivotal Phase III VISION trial and the Phase II TheraP trial have established the clinical benefit of **Vipivotide tetraxetan** in heavily pre-treated mCRPC patients.

The VISION trial demonstrated a statistically significant improvement in both overall survival (OS) and radiographic progression-free survival (rPFS) for patients treated with **Vipivotide tetraxetan** in combination with standard of care (SOC), compared to SOC alone.[3][4] In a long-term follow-up, the median OS was 15.3 months for the **Vipivotide tetraxetan** group



versus 11.3 months for the control group.[4] The median rPFS was also significantly extended to 8.7 months from 3.4 months in the control arm.[3]

The TheraP trial provided a direct comparison against an active chemotherapy agent, cabazitaxel. In a 3-year follow-up, **Vipivotide tetraxetan** showed a similar overall survival to cabazitaxel.[5] However, it demonstrated a higher prostate-specific antigen (PSA) response rate and a more favorable safety profile, positioning it as a viable alternative for patients progressing after docetaxel.[5]

More recent data from the PSMAfore trial, presented at the ESMO 2023 congress, has shown a significant rPFS benefit in taxane-naïve mCRPC patients, with a 59% reduction in the risk of radiographic disease progression compared to a change in androgen receptor pathway inhibitor (ARPI).[6] This suggests the potential for **Vipivotide tetraxetan** to be used in earlier lines of treatment.[6]

Table 1: Comparison of Efficacy Outcomes from Key Clinical Trials

| Trial    | Treatment Arms                                     | Median Overall<br>Survival (OS)   | Median Radiographic Progression- Free Survival (rPFS) | Prostate-<br>Specific Antigen<br>(PSA)<br>Response Rate<br>(≥50% decline) |
|----------|----------------------------------------------------|-----------------------------------|-------------------------------------------------------|---------------------------------------------------------------------------|
| VISION   | Vipivotide<br>tetraxetan +<br>SOC vs. SOC<br>alone | 15.3 months vs.<br>11.3 months[4] | 8.7 months vs. 3.4 months[3]                          | 46% vs. 7.1%                                                              |
| TheraP   | Vipivotide<br>tetraxetan vs.<br>Cabazitaxel        | Similar to<br>Cabazitaxel[5]      | Not the primary endpoint                              | 66% vs. 37%[5]                                                            |
| PSMAfore | Vipivotide<br>tetraxetan vs.<br>Change in ARPI     | Data immature                     | 12.0 months vs.<br>5.6 months[6]                      | >2.5x more<br>frequent with<br>Vipivotide<br>tetraxetan[6]                |



## **Long-Term Safety Profile**

The long-term safety of **Vipivotide tetraxetan** has been a key area of investigation. A prospective, multi-center, long-term follow-up safety study (NCT05803941) is currently underway to further characterize known and potential risks over a 10-year period.[7][8]

Data from the VISION trial showed that while high-grade treatment-emergent adverse events were more frequent with **Vipivotide tetraxetan** plus SOC (52.7%) compared to SOC alone (38.0%), the therapy was generally well-tolerated.[9] An exposure-adjusted analysis of the VISION trial data confirmed a favorable risk/benefit profile, with comparable rates of gastrointestinal events and fatigue between the arms.[9] However, a higher incidence of dry mouth, dry eye, and acute myelosuppression was associated with **Vipivotide tetraxetan** treatment.[9]

The PSMAfore trial also reported a favorable safety profile, with the most common all-grade adverse events being primarily Grade 1-2 and including dry mouth (57.3%), asthenia (31.7%), nausea (31.3%), anemia (24.2%), and fatigue (22.9%).[6]

Table 2: Common Adverse Events (All Grades) Reported in Key Clinical Trials

| Adverse Event    | VISION Trial (Vipivotide tetraxetan + SOC) | PSMAfore Trial (Vipivotide tetraxetan)  |
|------------------|--------------------------------------------|-----------------------------------------|
| Dry Mouth        | Higher incidence[9]                        | 57.3%[6]                                |
| Fatigue/Asthenia | Comparable to SOC[9]                       | 31.7% (Asthenia), 22.9%<br>(Fatigue)[6] |
| Nausea           | Comparable to SOC[9]                       | 31.3%[6]                                |
| Anemia           | Higher incidence                           | 24.2%[6]                                |
| Myelosuppression | Higher incidence (acute)[9]                | Not specified (all grades)              |
| Dry Eye          | Higher incidence[9]                        | Not specified                           |

# Experimental Protocols VISION Trial (NCT03511664)



- Study Design: International, prospective, open-label, multicenter, randomized Phase 3 study. [10]
- Patient Population: Patients with PSMA-positive mCRPC who had previously received at least one androgen-receptor-pathway inhibitor and one or two taxane regimens.[11]
- Intervention: Patients were randomized 2:1 to receive either **Vipivotide tetraxetan** (7.4 GBq every 6 weeks for four to six cycles) plus standard of care (SOC) or SOC alone.[11]
- Primary Endpoints: The alternate primary endpoints were imaging-based progression-free survival and overall survival.[11]
- Key Inclusion Criteria: PSMA-positive disease confirmed by <sup>68</sup>Ga-PSMA-11 PET/CT.[11]
- Key Exclusion Criteria: Prior treatment with chemotherapy, immunotherapy, radium-223, or investigational drugs as part of the SOC.[11]

## TheraP Trial (ANZUP 1603, NCT03392428)

- Study Design: Open-label, randomized, stratified, two-arm multicenter Phase 2 trial.[12]
- Patient Population: Men with mCRPC who had progressed after docetaxel treatment.[12]
- Intervention: Patients were randomized 1:1 to receive either **Vipivotide tetraxetan** (starting at 8.5 GBq and decreasing by 0.5 GBq per cycle for up to six cycles) or cabazitaxel (20 mg/m² every 3 weeks for up to 10 cycles).[12]
- Primary Endpoint: PSA response rate (≥50% reduction).[12]
- Key Inclusion Criteria: Sufficient PSMA avidity on <sup>68</sup>Ga-PSMA-11 PET/CT and no discordant FDG-avid/PSMA-negative disease.[12]

## PSMAfore Trial (NCT04689828)

- Study Design: Multicenter, open-label, randomized Phase 3 trial.[13]
- Patient Population: Taxane-naïve adults with progressive mCRPC who were candidates for a change in ARPI.[13][14]



- Intervention: Patients were randomized 1:1 to receive either **Vipivotide tetraxetan** (7.4 GBq every 6 weeks for 6 cycles) or a change in ARPI (abiraterone or enzalutamide).[14]
- Primary Endpoint: Radiographic progression-free survival (rPFS).[13]
- Key Inclusion Criteria: Confirmed PSMA expression by <sup>68</sup>Ga-PSMA-11 PET/CT, having received one prior ARPI.[13]

## **Signaling Pathways and Mechanism of Action**

**Vipivotide tetraxetan**'s mechanism of action is rooted in the high expression of Prostate-Specific Membrane Antigen (PSMA) on the surface of prostate cancer cells. PSMA is a transmembrane glycoprotein with enzymatic functions that is linked to several oncogenic signaling pathways, including the PI3K/Akt/mTOR pathway.[3][15]

The binding of **Vipivotide tetraxetan** to PSMA leads to the internalization of the radioligand. The beta radiation emitted by <sup>177</sup>Lu then induces DNA damage in the cancer cells, ultimately leading to cell death.[16]





#### Click to download full resolution via product page

Caption: Mechanism of action of Vipivotide tetraxetan and associated PSMA signaling.

The binding of **Vipivotide tetraxetan** to PSMA delivers targeted radiation, causing DNA damage and subsequent cell death. PSMA itself is involved in signaling pathways that promote cancer cell survival, such as the PI3K/Akt/mTOR pathway.





Click to download full resolution via product page

Caption: Simplified workflow of the VISION clinical trial.



Patients with mCRPC underwent screening with <sup>68</sup>Ga-PSMA-11 PET/CT to determine eligibility. PSMA-positive patients were then randomized to receive either **Vipivotide tetraxetan** plus standard of care or standard of care alone, followed by long-term monitoring for primary survival endpoints.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lutetium (177Lu) vipivotide tetraxetan Wikipedia [en.wikipedia.org]
- 2. [177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer [mdpi.com]
- 3. Prostate-Specific Membrane Antigen Expression and Response to DNA Damaging Agents in Prostate Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. anzup.org.au [anzup.org.au]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. urologytimes.com [urologytimes.com]
- 9. Prostate-Specific Membrane Antigen Biology and Pathophysiology in Prostate Carcinoma, an Update: Potential Implications for Targeted Imaging and Therapy [mdpi.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Lutetium-177-PSMA-617 for Metastatic Castration-Resistant Prostate Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TheraP: a randomized phase 2 trial of 177 Lu-PSMA-617 theranostic treatment vs cabazitaxel in progressive metastatic castration-resistant prostate cancer (Clinical Trial Protocol ANZUP 1603) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]



- 15. Prostate-specific membrane antigen (PSMA) assembles a macromolecular complex regulating growth and survival of prostate cancer cells "in vitro" and correlating with progression "in vivo" PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lutetium Lu 177 vipivotide tetraxetan for prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Long-Term Efficacy and Safety of Vipivotide Tetraxetan: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610321#long-term-follow-up-studies-on-vipivotide-tetraxetan-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com